2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE
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Overview
Description
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminophenyl group, and a hydroxyethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl and dimethylaminophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and hydroxyethylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: A simpler analog with a similar chlorophenyl group but lacking the dimethylaminophenyl and hydroxyethyl groups.
2-(2-chlorophenyl)ethylamine: Contains a chlorophenyl group and an ethylamine group but lacks the acetamide and dimethylaminophenyl groups.
Uniqueness
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)15-9-7-13(8-10-15)17(22)12-20-18(23)11-14-5-3-4-6-16(14)19/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOMCEFJKWHLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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